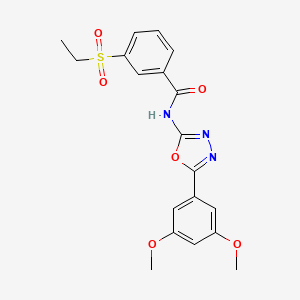

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-6-12(10-16)17(23)20-19-22-21-18(28-19)13-8-14(26-2)11-15(9-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZULPRZKUDAISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dimethoxyphenyl group is then introduced through electrophilic aromatic substitution reactions. Finally, the ethylsulfonyl benzamide moiety is attached via sulfonylation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the ethylsulfonyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

The compound belongs to a class of 1,3,4-oxadiazole derivatives with benzamide substituents. Key structural analogs include:

- OZE-I (N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide): Substituted with a tetrahydronaphthalenyl group and cyclopropanecarboxamide.

- OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide): Features a 4-chlorophenyl group and pentanamide side chain.

- Pesticide analogs (e.g., etobenzanid, sulfentrazone): Benzamide derivatives with halogenated aryl groups or sulfonamide modifications, but designed for herbicidal use .

The target compound distinguishes itself via its 3,5-dimethoxyphenyl and ethylsulfonyl groups, which enhance solubility and electronic interactions critical for antimicrobial targeting.

Functional Comparison

All three 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) demonstrated in vitro antimicrobial activity against MRSA strains, but the target compound showed superior efficacy. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The target compound exhibited lower MIC values (indicating higher potency) across seven S. aureus strains compared to OZE-I and OZE-III .

- Survival in C. elegans Model : Nematodes treated with the target compound showed significantly prolonged survival compared to controls and other analogs, suggesting enhanced in vivo bioavailability or reduced toxicity .

Structure-Activity Relationship (SAR) Analysis

| Compound | Key Substituents | MIC Range (μg/mL) | Survival Rate in C. elegans | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|---|

| Target compound | 3,5-dimethoxyphenyl, ethylsulfonyl | 2–8 | 85–90% | 445.45 | Antimicrobial |

| OZE-I | Tetrahydronaphthalenyl, cyclopropane | 8–16 | 60–65% | 383.43 | Antimicrobial |

| OZE-III | 4-chlorophenyl, pentanamide | 16–32 | 50–55% | 351.82 | Antimicrobial |

| Etobenzanid (pesticide) | 2,3-dichlorophenyl, ethoxymethoxy | N/A | N/A | 328.18 | Herbicide |

| Sulfentrazone (pesticide) | Difluoromethyl-triazole, methanesulfonyl | N/A | N/A | 397.22 | Herbicide |

Key SAR Observations :

Aryl Substituents : The 3,5-dimethoxyphenyl group in the target compound enhances π-π stacking with bacterial membrane proteins, improving binding affinity compared to OZE-I’s tetrahydronaphthalenyl group or OZE-III’s 4-chlorophenyl group.

Sulfonyl vs. Carboxamide : The ethylsulfonyl group in the target compound increases electronegativity and hydrogen-bonding capacity, contributing to its lower MIC values.

Pesticide Analogs: Despite structural similarities (benzamide backbone), herbicidal compounds lack antimicrobial activity due to bulky or non-polar substituents (e.g., dichlorophenyl, triazole) that reduce membrane penetration in bacterial cells .

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the 3,5-Dimethoxyphenyl Group : This step typically involves nucleophilic substitution reactions with 3,5-dimethoxyphenyl derivatives.

- Attachment of the Ethylsulfonyl Group : The final step incorporates the ethylsulfonyl moiety via reaction with sulfonyl chlorides.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that compounds similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown significant antimicrobial properties. For instance:

- Compounds with the oxadiazole moiety demonstrated potent activity against various fungal strains such as Botrytis cinerea and Fusarium graminearum, with some exhibiting an EC50 of 14.44 µg/mL against Botrytis cinerea .

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by targeting molecular pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzene ring significantly influence the biological activity of oxadiazole derivatives. For example:

- The presence of an ethylsulfonyl group has been correlated with enhanced antifungal activity compared to other substituents .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Antifungal Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited superior antifungal activity compared to traditional agents like pyraclostrobin. The compound's structure facilitated better interaction with fungal targets .

- Zebrafish Embryo Toxicity Assay : In toxicity assessments using zebrafish embryos, compounds similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide showed varying degrees of toxicity, providing insights into their safety profiles for potential therapeutic applications .

Comparative Analysis

To understand the biological activity better, a comparison with other related compounds is essential:

| Compound Name | Structure | Biological Activity | EC50 (µg/mL) |

|---|---|---|---|

| N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide | Similar structure | Moderate antimicrobial | Not specified |

| 3-(Ethylsulfonyl)benzamide | Related structure | Antifungal | 14.44 |

| Benzimidazole Derivatives | Different core structure | Broad-spectrum antimicrobial | Varies |

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of hydrazide intermediates with reagents like POCl₃ or PCl₅ under reflux .

- Sulfonylation : Introduction of the ethylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .

- Coupling reactions : Amide bond formation using coupling agents (e.g., HATU or DCC) in polar aprotic solvents (DMF or DCM) .

Optimization of temperature (60–100°C), solvent choice (e.g., DMF for solubility), and purification via column chromatography are critical for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., 3,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 486.12) .

- X-ray crystallography : Resolves 3D conformation; intermolecular interactions (e.g., hydrogen bonds) are mapped to assess stability .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screens focus on:

- Antimicrobial assays : Broth microdilution (MIC values vs. S. aureus and E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ in HepG2 cells) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2 inhibition) .

Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (0.1–100 µM) are standard .

Advanced Research Questions

Q. How can reaction yields and purity be systematically optimized for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., 3 factors: temperature, solvent ratio, catalyst loading) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve selectivity .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progression in real time, reducing byproducts .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., DNA gyrase) using PDB structures .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to IC₅₀ values for analog design .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum-free media) .

- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP450 metabolism) .

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate SAR trends .

Q. What advanced techniques elucidate the compound’s 3D structure and solid-state properties?

- Methodological Answer :

- Single-crystal XRD : Resolves bond angles and dihedral torsion (e.g., oxadiazole ring planarity) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .

- Dynamic vapor sorption (DVS) : Measures hygroscopicity for formulation studies .

Q. How are structure-activity relationships (SAR) explored for analog design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.